molecular formula C14H15NO2 B13463326 6-(2-Methoxyphenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile

6-(2-Methoxyphenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile

Cat. No.: B13463326
M. Wt: 229.27 g/mol
InChI Key: OALDCWGXGFTLCH-UHFFFAOYSA-N
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Description

6-(2-Methoxyphenyl)-2-oxaspiro[33]heptane-6-carbonitrile is a compound that belongs to the class of spiro compounds, which are characterized by a unique bicyclic structure where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(2-Methoxyphenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of tribromo-pentaerythritol as a starting material, which undergoes a cyclization reaction with p-toluenesulfonamide under basic conditions to form the N-tosylated spiro compound. The tosyl group is then removed through sonication with magnesium turnings in methanol, followed by treatment with oxalic acid to yield the desired spiro compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The scalability of the process can be challenging due to the need for efficient removal of by-products and purification of the final product. The use of sulfonic acid salts instead of oxalate salts has been reported to yield a more stable and soluble product, which can be advantageous for industrial applications .

Chemical Reactions Analysis

Types of Reactions: 6-(2-Methoxyphenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are typically facilitated by the presence of functional groups such as the methoxyphenyl and carbonitrile groups.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation reactions, reducing agents like lithium aluminum hydride for reduction reactions, and nucleophiles like sodium methoxide for substitution reactions. The reaction conditions can vary depending on the desired transformation, but they generally involve controlled temperatures and specific solvents to ensure optimal yields.

Major Products: The major products formed from these reactions depend on the type of reaction and the specific reagents used. For example, oxidation of the methoxy group can yield a corresponding aldehyde or carboxylic acid, while reduction of the carbonitrile group can produce primary amines.

Scientific Research Applications

6-(2-Methoxyphenyl)-2-oxaspiro[3In medicinal chemistry, it has been explored as a structural surrogate for morpholine in drug design, offering a unique three-dimensional shape that can enhance the binding affinity and selectivity of drug candidates . In materials science, its spirocyclic structure provides rigidity and stability, making it a valuable building block for the synthesis of advanced materials.

Mechanism of Action

The mechanism of action of 6-(2-Methoxyphenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to fit into unique binding sites on target proteins, potentially modulating their activity. The methoxyphenyl group can participate in π-π interactions with aromatic residues, while the carbonitrile group can form hydrogen bonds with polar residues, contributing to its overall binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds: Similar compounds to 6-(2-Methoxyphenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile include other spirocyclic compounds such as 2-oxa-6-azaspiro[3.3]heptane and 6-phenyl-2-azaspiro[3.3]heptane-6-carbonitrile .

Uniqueness: What sets this compound apart from these similar compounds is its specific substitution pattern, which imparts unique chemical and physical properties. The presence of the methoxy group enhances its solubility and potential for hydrogen bonding, while the carbonitrile group provides a reactive site for further functionalization.

Properties

Molecular Formula

C14H15NO2

Molecular Weight

229.27 g/mol

IUPAC Name

6-(2-methoxyphenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile

InChI

InChI=1S/C14H15NO2/c1-16-12-5-3-2-4-11(12)14(8-15)6-13(7-14)9-17-10-13/h2-5H,6-7,9-10H2,1H3

InChI Key

OALDCWGXGFTLCH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2(CC3(C2)COC3)C#N

Origin of Product

United States

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